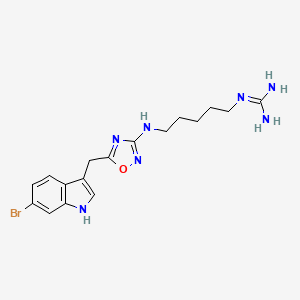
AF-353 hydrochloride
Übersicht
Beschreibung
AF-353 hydrochloride is a potent, selective, and orally bioavailable antagonist of P2X3 receptor and P2X2/3 receptor . It is a noncompetitive dual antagonist of the purinoreceptors P2X3 and P2X2/3 .
Molecular Structure Analysis
The molecular formula of AF-353 hydrochloride is C14H17IN4O2 · HCl . Its molecular weight is 436.68 . The structure includes a pyrimidine ring and a phenoxy group .Physical And Chemical Properties Analysis
AF-353 hydrochloride is an off-white to light brown powder . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Neuroscience
AF-353 hydrochloride has been instrumental in neuroscience research, particularly in studying the role of P2X receptors in pain perception. It is known to inhibit calcium flux in cells expressing P2X3 receptors, which are implicated in the transmission of pain signals . This makes it a valuable tool for understanding pain mechanisms and potentially developing new analgesics.
Pain Management
In the field of pain management, AF-353 hydrochloride has shown promise in preclinical models. It has been reported to significantly reverse pain behavior in a rat model of bone cancer pain . Its ability to block P2X3 and P2X2/3 receptors, which are associated with the sensation of pain, highlights its potential as a novel pain therapeutic agent.
Cancer Research
The applications of AF-353 hydrochloride extend into cancer research, where it has been used to study the effects of P2X receptor antagonism on cancer-associated pain . By modulating these receptors, researchers can explore new avenues for alleviating pain in cancer patients without the side effects associated with traditional pain medications.
Cardiology
While direct applications in cardiology are not well-documented, the involvement of P2X receptors in inflammation and afferent sensitization suggests that AF-353 hydrochloride could be used to investigate cardiovascular diseases where inflammation plays a key role .
Wirkmechanismus
Target of Action
AF-353 hydrochloride is a novel compound that acts as an antagonist of the P2X3 homotrimeric and P2X2/3 heterotrimeric forms of the P2X purinoreceptors . These receptors are members of the P2X family of ion channels gated by ATP .
Mode of Action
AF-353 hydrochloride interacts with its targets by inhibiting activation by ATP in a non-competitive fashion . It effectively blocks agonist-evoked intracellular Ca2+ flux and inward currents within the nanomolar range (10 nM to 1 µM) in cell lines that express human P2X3 and P2X2/3 receptors recombinantly .
Biochemical Pathways
The P2X3 and P2X2/3 receptors, which AF-353 hydrochloride targets, are known to participate in primary afferent sensitization in a variety of pain-related diseases . By acting as an antagonist of these receptors, AF-353 hydrochloride can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
AF-353 hydrochloride has been found to have favorable pharmacokinetic properties. It demonstrates high brain penetration, evidenced by a brain to plasma ratio of 6 . It also has good oral bioavailability (%F = 32.9), a reasonable half-life (t (1/2) = 1.63 h), and a plasma-free fraction (98.2% protein bound) .
Result of Action
The primary result of AF-353 hydrochloride’s action is the blocking of taste responses . It has been proposed as an agent for masking the bitter taste of medications . Additionally, it has been found to decrease the electrical signals in the detrusor muscle of the bladder in female rats .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBKDZPXABQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AF-353 hydrochloride | |
CAS RN |
927887-18-1 | |
| Record name | 927887-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)
![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)

![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)



![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)


